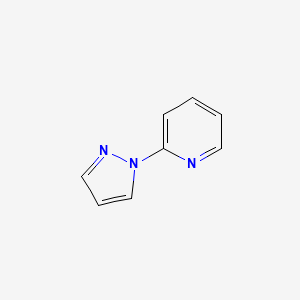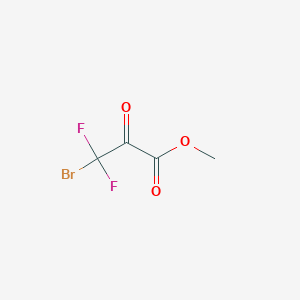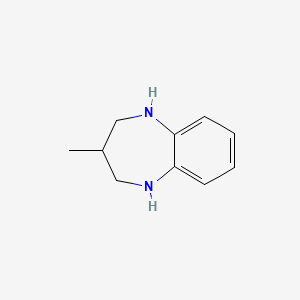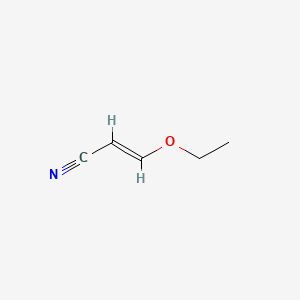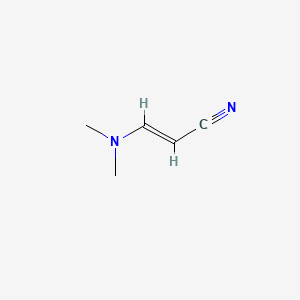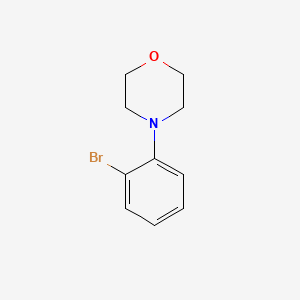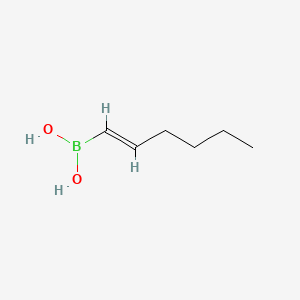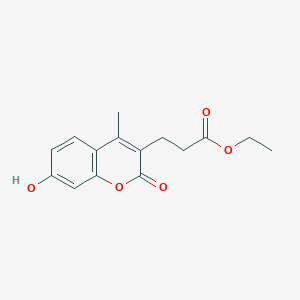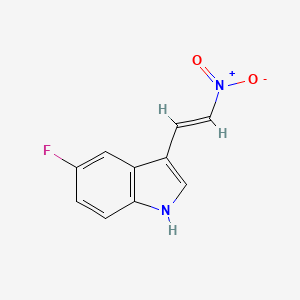
5-Fluoro-3-(2-nitrovinyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-(2-nitrovinyl)indole is a product used for proteomics research . Its molecular formula is C10H7FN2O2 and it has a molecular weight of 206.17 .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in various studies . For instance, one study reported the synthesis of a small 28-membered library of novel 5-fluorinated indole phytoalexins .Molecular Structure Analysis
The molecular structure of this compound consists of a fluorine atom attached to the 5th carbon of the indole ring and a 2-nitrovinyl group attached to the 3rd carbon of the indole ring .Applications De Recherche Scientifique
Recherche Antivirale
Les dérivés de l'indole ont été étudiés pour leur activité antivirale contre une large gamme de virus à ARN et à ADN. Des composés similaires à la 5-Fluoro-3-(2-nitrovinyl)indole se sont montrés prometteurs dans ce domaine, suggérant des applications potentielles dans le développement de médicaments antiviraux .
Études Anti-inflammatoires
Le noyau indole est connu pour posséder des propriétés anti-inflammatoires. Des recherches sur la this compound pourraient explorer son efficacité dans la réduction de l'inflammation et la contribution au traitement des maladies associées .
Applications Anticancéreuses
Les indoles sont également étudiés pour leurs activités anticancéreuses. La structure unique de la this compound peut être précieuse dans la synthèse de nouveaux composés avec un usage potentiel en thérapie anticancéreuse .
Recherche Anti-VIH
La lutte contre le VIH a vu l'utilisation de dérivés de l'indole dans le cadre du processus de développement de médicaments. La this compound pourrait être un candidat pour la création de nouveaux médicaments anti-VIH .
Propriétés Antioxydantes
La recherche sur les capacités antioxydantes des composés indoliques est en cours, avec le potentiel pour la this compound de contribuer à ce domaine en piégeant les radicaux libres et en protégeant les cellules du stress oxydatif .
Activité Antimicrobienne
Les propriétés antimicrobiennes des indoles les rendent intéressants pour le développement de nouveaux antibiotiques. La this compound pourrait être explorée pour son efficacité contre diverses souches microbiennes .
Potentiel Antituberculeux
Compte tenu de l'activité biologique des indoles, il est possible que la this compound puisse être utilisée dans le traitement de la tuberculose en inhibant les bactéries responsables de la maladie .
Recherche Antidiabétique
Les indoles ont été associés à des effets antidiabétiques, suggérant que la this compound pourrait avoir des applications dans la gestion du diabète grâce à son influence sur le métabolisme du glucose ou la sensibilité à l'insuline .
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGJWSVNMVSDEH-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208645-53-8 |
Source


|
| Record name | 208645-53-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-pyrido[3,4-b]indole-1-carbaldehyde](/img/structure/B1336114.png)

